Ethyl 2-amino-3-ethoxy-5-fluorobenzoate is an organic compound characterized by its unique structure, which includes an ethoxy group and a fluorine atom attached to a benzoate moiety. This compound features a molecular formula of C₁₃H₁₅FNO₂ and a molecular weight of approximately 235.27 g/mol. The presence of the amino group allows it to participate in various
Common reagents for these reactions include sodium hydroxide for nucleophilic substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Research indicates that Ethyl 2-amino-3-ethoxy-5-fluorobenzoate exhibits potential biological activities. Its structural components allow it to interact with biological molecules, influencing its pharmacological properties. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability, making it a candidate for further studies in drug development .
The synthesis of Ethyl 2-amino-3-ethoxy-5-fluorobenzoate typically involves several key steps:
Ethyl 2-amino-3-ethoxy-5-fluorobenzoate has several applications across various fields:
The interaction studies of Ethyl 2-amino-3-ethoxy-5-fluorobenzoate focus on its binding affinity with biological targets. The amino group facilitates hydrogen bonding with biomolecules, while the ethoxy and fluorine groups contribute to its electronic properties. These interactions are crucial for understanding its mechanism of action in biological systems and potential therapeutic applications.
Several compounds share structural similarities with Ethyl 2-amino-3-ethoxy-5-fluorobenzoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-3-methoxy-5-fluorobenzoate | Methoxy group instead of ethoxy | Altered electronic properties due to methoxy |
| Ethyl 2-amino-3-ethoxy-4-fluorobenzoate | Fluorine at the 4-position | Different reactivity profile due to fluorine position |
| Ethyl 2-amino-3-ethoxy-5-chlorobenzoate | Chlorine atom instead of fluorine | Chlorine may affect biological activity differently |
Ethyl 2-amino-3-ethoxy-5-fluorobenzoate is unique due to the specific arrangement of its functional groups, particularly the positioning of the ethoxy and fluorine atoms. This arrangement influences not only its chemical reactivity but also its biological activity, making it a valuable compound for further exploration in both synthetic and medicinal chemistry.